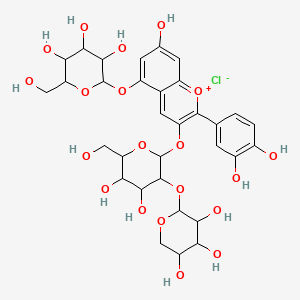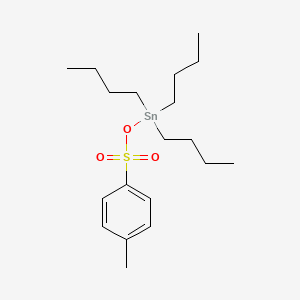
Tributylstannyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylstannyl 4-methylbenzenesulfonate is an organotin compound with the molecular formula C19H34O3SSn. It is a derivative of tributyltin, which is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributylstannyl 4-methylbenzenesulfonate typically involves the reaction of tributyltin hydride with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Bu3SnH+TsCl→Bu3SnOTs+HCl
where Bu represents the butyl group and Ts represents the tosyl group (4-methylbenzenesulfonyl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tributylstannyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Transmetalation: It can undergo transmetalation reactions with other metal halides, forming new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as alkoxides, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and halogens.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted organotin compounds, while oxidation reactions can produce tin oxides .
Wissenschaftliche Forschungsanwendungen
Tributylstannyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in studies involving the interaction of organotin compounds with biological systems, including their potential as anticancer agents.
Material Science: It is used in the preparation of organotin polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tributylstannyl 4-methylbenzenesulfonate involves its ability to form stable complexes with various substrates. The tin center can coordinate with different ligands, facilitating various chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tributylstannyl 4-methylbenzenesulfonate include:
Tributyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin Hydride: Used in similar synthetic applications but lacks the sulfonate group.
Tributyltin Acetate: Similar in structure but with an acetate group instead of a sulfonate group.
Uniqueness
This compound is unique due to its combination of the tributyltin moiety with the 4-methylbenzenesulfonate group. This combination imparts specific reactivity and stability, making it valuable in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
4756-52-9 |
|---|---|
Molekularformel |
C19H34O3SSn |
Molekulargewicht |
461.2 g/mol |
IUPAC-Name |
tributylstannyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-3-4-2;/h2-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
YIJDXAZCJBCTKI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)
![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
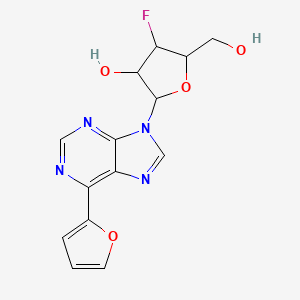
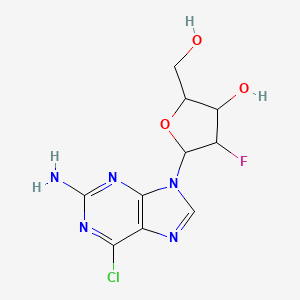
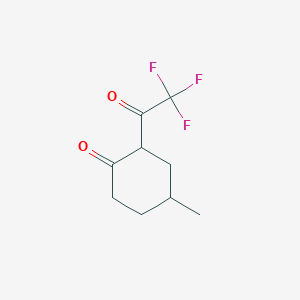
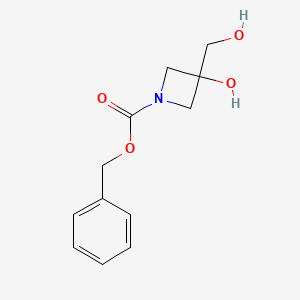
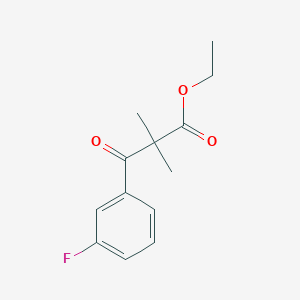
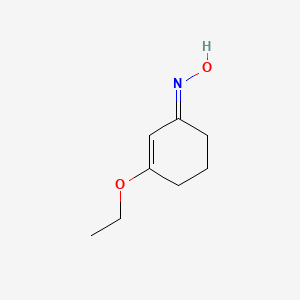
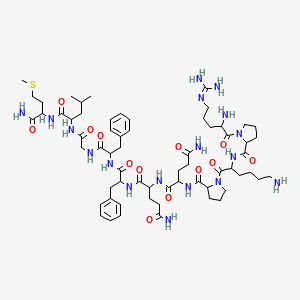
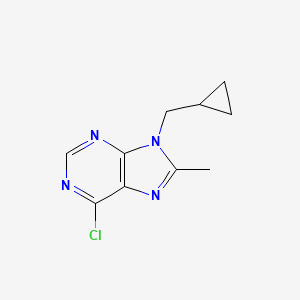
![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)

